2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes an imidazole ring, a thiazolidinone ring, and a pyrido[1,2-a]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The process typically starts with the preparation of the imidazole and thiazolidinone intermediates, followed by their coupling with the pyrido[1,2-a]pyrimidinone core under specific reaction conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H₂O₂, KMnO₄), reducing agents (NaBH₄, LiAlH₄), and nucleophiles (alkyl halides, acyl chlorides). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMF, dichloromethane), and catalysts (e.g., Pd/C) to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiazolidinone ring may contribute to the compound’s binding affinity and specificity. Overall, the compound can affect various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- **6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in other similar compounds .
Properties
Molecular Formula |
C27H26N6O2S2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N6O2S2/c1-18-6-8-20(9-7-18)16-33-26(35)22(37-27(33)36)15-21-23(29-10-4-12-31-14-11-28-17-31)30-24-19(2)5-3-13-32(24)25(21)34/h3,5-9,11,13-15,17,29H,4,10,12,16H2,1-2H3/b22-15- |
InChI Key |
LNDNJQGFKLZTHE-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C(=CC=CN4C3=O)C)NCCCN5C=CN=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C(=CC=CN4C3=O)C)NCCCN5C=CN=C5)SC2=S |
Origin of Product |
United States |
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